

The Pharmacological Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

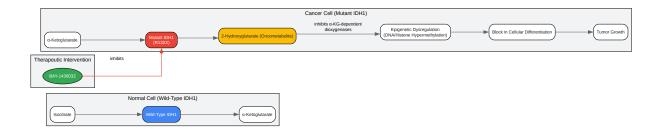
BAY-1436032 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. **BAY-1436032** acts as a paninhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of **BAY-1436032**, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical trial data.

Mechanism of Action

BAY-1436032 is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes. [1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG). In contrast, mutant IDH1 enzymes gain the function of converting α -KG to 2-HG.[1][3] **BAY-1436032** selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α -KG-



dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations, promoting the differentiation of cancer cells and inhibiting tumor growth.[4]



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Figure 1: Mechanism of action of BAY-1436032.

In Vitro Pharmacological Profile

The in vitro activity of **BAY-1436032** has been characterized in various enzymatic and cell-based assays.

Enzymatic Activity

BAY-1436032 is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.



Target	IC50 (nM)
Mutant IDH1	
IDH1 R132H	15
IDH1 R132C	15
Wild-Type IDH	
Wild-Type IDH1	20,000
Wild-Type IDH2	>100,000

Table 1: In vitro enzymatic inhibitory activity of BAY-1436032.[5]

Cellular Activity

In cell-based assays, **BAY-1436032** effectively inhibits the production of 2-HG in cells harboring IDH1 mutations and induces cellular differentiation.

Cell Line/Model	IDH1 Mutation	Assay	IC50 (nM)	Effect
Mouse hematopoietic cells	IDH1 R132H	2-HG Production	60	Inhibition of 2- HG
Mouse hematopoietic cells	IDH1 R132C	2-HG Production	45	Inhibition of 2- HG
Patient-derived AML cells	Various R132 mutations	Colony Formation	100	50% inhibition of colony growth
Patient-derived glioma cultures	Not specified	Proliferation/Diffe rentiation	-	Reduced proliferation and induced differentiation

Table 2: In vitro cellular activity of BAY-1436032.[4][5]



In Vivo Pharmacological Profile

The in vivo efficacy of **BAY-1436032** has been demonstrated in patient-derived xenograft (PDX) models of both AML and glioma.

Acute Myeloid Leukemia (AML) Models

In PDX models of IDH1-mutant AML, oral administration of **BAY-1436032** led to a significant reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.

Model	Treatment	Key Findings
IDH1 R132C AML PDX	45 or 150 mg/kg BAY-1436032 daily	Dose-dependent reduction in serum 2-HG and leukemic cell burden; prolonged survival.[4]
IDH1 mutant AML PDX	150 mg/kg BAY-1436032 + Azacitidine	Synergistic effect, with simultaneous combination depleting leukemia stem cells by 33,150-fold.[6]

Table 3: In vivo efficacy of BAY-1436032 in AML PDX models.

Glioma Models

BAY-1436032 is brain-penetrant and has shown efficacy in intracranial xenograft models of IDH1-mutant glioma.

Model	Treatment	Key Findings
Intracranial human astrocytoma (IDH1 R132H)	Oral administration (dose not specified)	Significantly prolonged survival of mice.[2]
Intracranial mIDH1 glioma	Not specified	Enhanced survival, suppressed 2-HG production, and induced differentiation markers.[3]

Table 4: In vivo efficacy of BAY-1436032 in glioma models.



Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of BAY-1436032.

- Absorption: Orally bioavailable.[5]
- Distribution: Brain penetrant in mice.[3]
- Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver microsomes.[5]
- Elimination: Exhibits a relatively short half-life in humans.[3]

Clinical Trials

BAY-1436032 has been evaluated in Phase I clinical trials for both solid tumors and AML.

Phase I Study in IDH1-Mutant Solid Tumors (NCT02746081)

This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced IDH1-R132X mutant solid tumors.[3][7][8]

Parameter	Finding
Dosing	150 mg to 1,500 mg twice daily.[3]
Safety	Well-tolerated; a maximum tolerated dose (MTD) was not identified.[3]
Pharmacodynamics	Median maximal reduction of plasma 2-HG levels of 76%.[1][3]
Efficacy (Lower-Grade Glioma, n=35)	Objective Response Rate (ORR): 11% (1 complete response, 3 partial responses).[9] Stable Disease: 43%.[9]

Table 5: Summary of Phase I results in solid tumors.[3][9]



Phase I Study in IDH1-Mutant AML (NCT03127735)

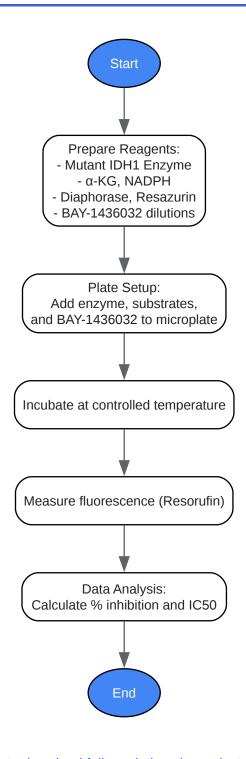
This open-label study evaluated **BAY-1436032** in patients with relapsed or refractory IDH1-mutant AML.[10][11][12]

The study aimed to determine the MTD and/or recommended Phase II dose and to characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]

Experimental Protocols In Vitro Enzyme Inhibition Assay

- Principle: A diaphorase/resazurin coupled reaction is used to measure the enzymatic activity
 of purified mutant IDH1. The inhibition of this activity by BAY-1436032 is quantified.
- · General Protocol:
 - Purified recombinant mutant IDH1 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in an appropriate buffer system.
 - The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the reverse reaction to reduce resazurin to the fluorescent product, resorufin.
 - BAY-1436032 at various concentrations is added to the reaction mixture.
 - The fluorescence of resorufin is measured over time using a plate reader.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





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Figure 2: Generalized workflow for in vitro enzyme inhibition assay.

Cell-Based 2-HG Assay

 Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells treated with BAY-1436032.



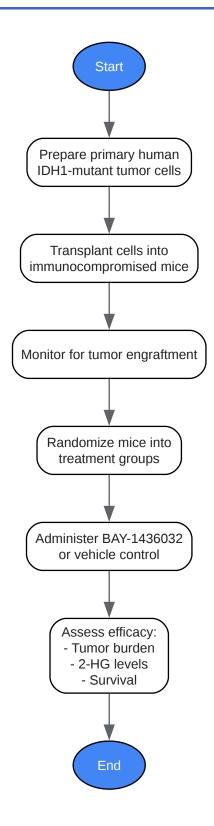
General Protocol:

- IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.
- Cells are treated with a dose range of BAY-1436032 or vehicle control.
- After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are collected.
- 2-HG levels are quantified using a specific and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
- IC50 values for 2-HG reduction are determined from the dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model

- Principle: To evaluate the anti-tumor efficacy of BAY-1436032 in a model that closely recapitulates human disease.
- General Protocol for AML PDX:
 - Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.
 - Primary human AML cells harboring an IDH1 mutation are injected intravenously or intrafemorally.
 - Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+ cells in peripheral blood.
 - Once engraftment is established, mice are randomized into treatment and control groups.
 - BAY-1436032 is administered orally at specified doses and schedules.
 - Tumor burden, 2-HG levels, and survival are monitored over time.





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Figure 3: Generalized workflow for in vivo PDX model studies.

Conclusion



BAY-1436032 is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for treating central nervous system malignancies. Phase I clinical trials have demonstrated a manageable safety profile and encouraging signs of clinical activity, particularly in patients with lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic potential of **BAY-1436032** in the treatment of IDH1-mutant malignancies.

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